

# Cabotegravir Demonstrates High Efficacy in Preventing SHIV Infection in Macaque Models

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## Compound of Interest

Compound Name: Cabotegravir

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A comprehensive review of preclinical data highlights the robust protective effect of long-acting injectable **Cabotegravir** (CAB-LA) against Simian-Human Immunodeficiency Virus (SHIV) in non-human primate models, supporting its clinical development as a pre-exposure prophylaxis (PrEP) agent.

Multiple studies in macaque models have consistently demonstrated the high efficacy of **Cabotegravir**, an integrase strand transfer inhibitor, in preventing SHIV infection across various routes of transmission. These preclinical findings have been instrumental in advancing CAB-LA through clinical trials, ultimately leading to its approval for HIV prevention in humans. This guide provides a comparative analysis of the key experimental data and methodologies from these pivotal macaque studies.

## Comparative Efficacy of Cabotegravir

The protective efficacy of CAB-LA has been evaluated in rhesus macaques against intravenous, rectal, vaginal, and penile SHIV challenges. The results, summarized below, showcase a high degree of protection, often comparable or superior to daily oral PrEP regimens.

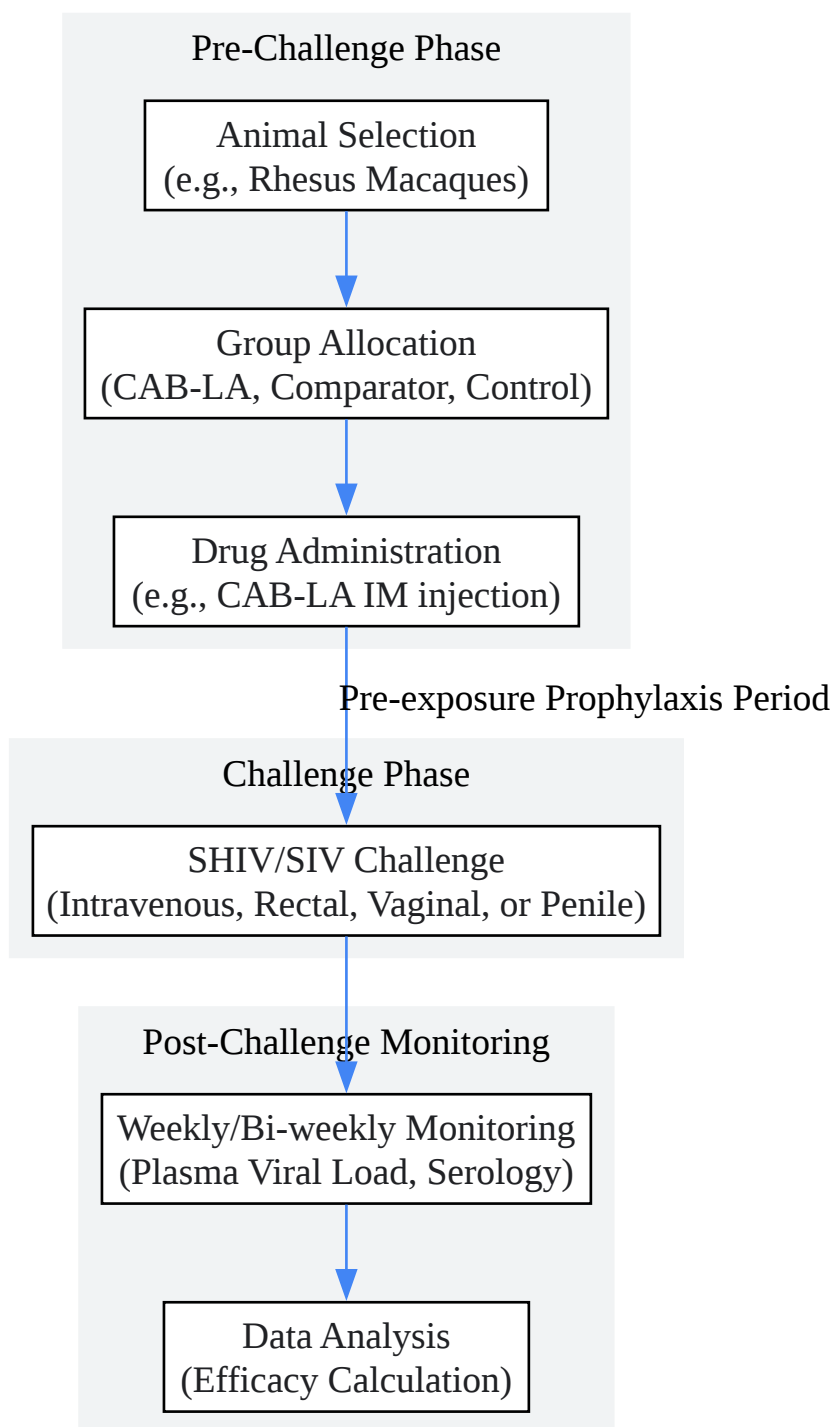
Study Focus	Animal Model	Challenge Virus	Cabotegravir Regimen	Efficacy	Comparator	Comparator or Efficacy
Intravenous Challenge	Rhesus Macaques (n=24)	SIVmac251	50 mg/kg IM (single or two doses) or 25 mg/kg followed by 50 mg/kg IM	88% (21/24 protected) <a href="#">[1][2][3]</a>	Untreated Controls (n=5)	0% (0/5 protected) <a href="#">[1][2][3]</a>
Penile Challenge	Rhesus Macaques (n=6)	SHIV	Human-equivalent doses of CAB-LA IM	94.4% <a href="#">[4][5]</a>	Oral FTC/TDF (n=6)	94.0% <a href="#">[4][5]</a>
Rectal Challenge	Rhesus Macaques	SHIV	50 mg/kg IM	Completely protective in repeat low-dose challenges <a href="#">[1][6]</a>	Untreated Controls	Not explicitly stated, but infection occurred in controls <a href="#">[7]</a>
Vaginal Challenge	Pigtail Macaques	SHIV	50 mg/kg IM	At least 90% protective <a href="#">[7]</a>	Untreated Controls	Not explicitly stated, but infection occurred in controls <a href="#">[7]</a>

## Experimental Protocols

The validation of **Cabotegravir**'s efficacy relies on rigorous experimental designs in macaque models that mimic human HIV transmission.

## General Experimental Workflow for SHIV Challenge Studies

The typical experimental workflow for evaluating PrEP efficacy in macaques involves several key stages, from animal selection and drug administration to viral challenge and monitoring.



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*Figure 1: Generalized experimental workflow for PrEP efficacy studies in macaques.*

## Intravenous SIV Challenge Protocol

A key study evaluated CAB-LA against a high-dose intravenous SIV challenge to mimic parenteral transmission routes like injection drug use[1][2][3].

- Animal Model: 24 female Indian rhesus macaques were used in the treatment arms, with 5 macaques as untreated controls[1][2].
- Drug Administration: The macaques were divided into three groups receiving different intramuscular CAB-LA dosing regimens:
  - Group 1: 50 mg/kg at week 0 and week 4.[1][2][3]
  - Group 2: A single 50 mg/kg dose at week 0.[1][2][3]
  - Group 3: 25 mg/kg at week 0 and 50 mg/kg at week 4.[1][2][3]
- Viral Challenge: All macaques were challenged intravenously at week 2 with 17 AID50 of SIVmac251[1][3].
- Monitoring: Plasma viral RNA was monitored weekly for 20 weeks after the final CAB-LA injection[6].

## Penile SHIV Challenge Protocol

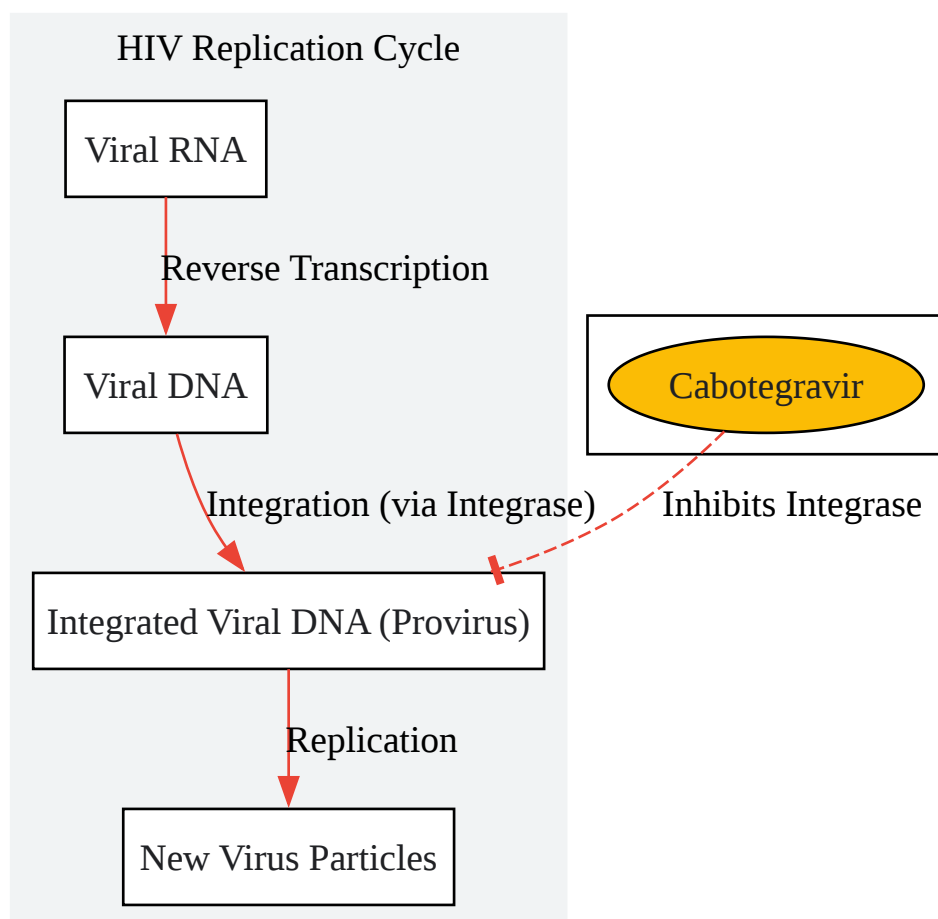
To assess efficacy relevant to heterosexual men, a novel penile SHIV transmission model was utilized[4][5].

- Animal Model: 22 male macaques were enrolled[4].
- Drug Administration:
  - CAB-LA group (n=6): Received human-equivalent doses of long-acting **Cabotegravir**.

- Oral PrEP group (n=6): Received daily oral emtricitabine/tenofovir disoproxil fumarate (FTC/TDF).
- Control group (n=10): Remained untreated.[4][5]
- Viral Challenge: Macaques were exposed to SHIV once weekly for 12 weeks via the foreskin and urethra[4][5].
- Monitoring: The primary endpoint was the number of challenges required to establish infection.

## Mechanism of Action: Integrase Inhibition

**Cabotegravir** functions by blocking the integrase enzyme, which is essential for the HIV replication cycle. By preventing the integration of viral DNA into the host cell's genome, **Cabotegravir** effectively halts viral replication.



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Figure 2: Simplified mechanism of action of **Cabotegravir** as an integrase inhibitor.

## Conclusion

The collective data from SHIV-infected macaque models provides compelling evidence for the high protective efficacy of long-acting injectable **Cabotegravir**. These preclinical studies have been foundational, demonstrating robust protection against various routes of transmission and establishing pharmacokinetic targets for clinical trials. The direct comparison with daily oral PrEP in the penile challenge model suggests that CAB-LA is a highly effective alternative, offering a less frequent dosing option for HIV prevention. These findings have paved the way for the successful clinical development and implementation of **Cabotegravir** as a critical tool in the global effort to end the HIV epidemic.

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